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Compound of Interest

Compound Name: Methyl 2-bromotetradecanoate

Cat. No.: B018100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-bromotetradecanoate is a valuable bifunctional molecule, incorporating both a fatty

acid ester and an α-bromo group. This structure makes it a versatile alkylating agent for the

introduction of a C14 fatty acid moiety onto various nucleophiles. The α-bromo position is

susceptible to nucleophilic substitution, allowing for the formation of new carbon-heteroatom

and carbon-carbon bonds. This document provides detailed application notes and experimental

protocols for the use of Methyl 2-bromotetradecanoate in the synthesis of α-amino acids, α-

hydroxy fatty acids, and for the alkylation of amines and thiols. These functionalized fatty acid

derivatives are of significant interest in drug development and biomedical research due to their

potential as enzyme inhibitors, signaling molecules, and components of bioactive lipids.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Methyl 2-bromotetradecanoate is

provided in the table below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b018100?utm_src=pdf-interest
https://www.benchchem.com/product/b018100?utm_src=pdf-body
https://www.benchchem.com/product/b018100?utm_src=pdf-body
https://www.benchchem.com/product/b018100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 16631-25-7

Molecular Formula C₁₅H₂₉BrO₂

Molecular Weight 321.29 g/mol

Appearance Colorless to pale yellow oil

Boiling Point 149-152 °C at 1 mmHg

Solubility
Soluble in most organic solvents (e.g.,

dichloromethane, diethyl ether, THF)
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Applications in Organic Synthesis
Methyl 2-bromotetradecanoate serves as a key starting material for the synthesis of various

α-substituted tetradecanoic acid derivatives. The following sections detail its application in the

synthesis of α-amino acids and α-hydroxy fatty acids, as well as in the alkylation of amines and

thiols.

Synthesis of α-Amino-tetradecanoic Acid
α-Amino acids with long alkyl chains are important components of lipopeptides and have

applications as surfactants and antimicrobial agents. The synthesis of 2-aminotetradecanoic

acid can be achieved from Methyl 2-bromotetradecanoate via a two-step process involving

azide substitution followed by reduction.

Experimental Workflow: Synthesis of α-Amino-tetradecanoic Acid

Methyl 2-bromotetradecanoate Reaction with Sodium Azide (NaN3) in DMF Methyl 2-azidotetradecanoate Reduction (e.g., H2, Pd/C or LiAlH4) Acid Hydrolysis (e.g., aq. HCl) 2-Aminotetradecanoic Acid Hydrochloride

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-aminotetradecanoic acid.
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Detailed Protocol: Synthesis of Methyl 2-azidotetradecanoate

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve Methyl 2-bromotetradecanoate (1.0 eq) in anhydrous

dimethylformamide (DMF).

Addition of Reagent: Add sodium azide (NaN₃, 1.5 eq) to the solution.

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor

the reaction progress by thin-layer chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-

water. Extract the product with diethyl ether or ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to obtain crude Methyl 2-

azidotetradecanoate. The crude product can be purified by column chromatography on silica

gel.

Detailed Protocol: Reduction and Hydrolysis to 2-Aminotetradecanoic Acid

Reduction: Dissolve the purified Methyl 2-azidotetradecanoate (1.0 eq) in methanol or

ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a

hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

Filtration: After the reaction is complete (monitored by TLC or IR spectroscopy -

disappearance of the azide peak), filter the mixture through a pad of Celite to remove the

catalyst.

Hydrolysis: To the filtrate, add an excess of aqueous hydrochloric acid (e.g., 6 M HCl). Heat

the mixture to reflux for 4-6 hours to hydrolyze the methyl ester.

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The

resulting solid is the hydrochloride salt of 2-aminotetradecanoic acid, which can be

recrystallized from a suitable solvent system like ethanol/ether.

Quantitative Data (Representative)
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Synthesis of α-Hydroxy-tetradecanoic Acid
α-Hydroxy fatty acids are found in various biological lipids and are precursors for the synthesis

of complex natural products. They can be prepared from Methyl 2-bromotetradecanoate by

nucleophilic substitution with a hydroxide source.

Experimental Workflow: Synthesis of α-Hydroxy-tetradecanoic Acid

Methyl 2-bromotetradecanoate Hydrolysis with aq. Base (e.g., NaOH, KOH) Sodium 2-hydroxytetradecanoate Acidification (e.g., aq. HCl) 2-Hydroxytetradecanoic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-hydroxytetradecanoic acid.

Detailed Protocol: Synthesis of 2-Hydroxytetradecanoic Acid

Reaction Setup: In a round-bottom flask, dissolve Methyl 2-bromotetradecanoate (1.0 eq)

in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water.

Hydrolysis: Add an excess of an aqueous solution of a strong base, such as sodium

hydroxide (NaOH) or potassium hydroxide (KOH) (2.5-3.0 eq).

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction involves both the

hydrolysis of the ester and the substitution of the bromide.
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Work-up: After cooling, acidify the reaction mixture to a pH of ~2 with a mineral acid (e.g., 2

M HCl).

Extraction and Purification: Extract the product with an organic solvent like diethyl ether or

ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure. The crude 2-hydroxytetradecanoic

acid can be purified by recrystallization.

Quantitative Data (Representative)

Product Yield (%) Purity (%) Analytical Data
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Alkylation of Amines
Methyl 2-bromotetradecanoate can be used to alkylate primary and secondary amines to

introduce the 1-(methoxycarbonyl)tridecyl group. This reaction is useful for synthesizing novel

amino acid derivatives and other nitrogen-containing fatty acid analogs.

Detailed Protocol: N-Alkylation of a Primary Amine

Reaction Setup: To a solution of the primary amine (1.0 eq) in a polar aprotic solvent such as

acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or

diisopropylethylamine (DIPEA, 1.5 eq).

Addition of Alkylating Agent: Add Methyl 2-bromotetradecanoate (1.1 eq) to the mixture.

Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated

temperature (40-50 °C) for 12-24 hours.

Work-up and Purification: Filter off the base and concentrate the filtrate. The residue can be

purified by column chromatography on silica gel to afford the N-alkylated product.

Alkylation of Thiols
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The reaction of Methyl 2-bromotetradecanoate with thiols provides a straightforward route to

α-thioether substituted fatty acid esters. These compounds can be valuable intermediates in

the synthesis of biologically active molecules.

Detailed Protocol: S-Alkylation of a Thiol

Reaction Setup: Dissolve the thiol (1.0 eq) in a suitable solvent like ethanol or DMF.

Base Addition: Add a base such as sodium ethoxide (NaOEt, 1.1 eq in ethanol) or potassium

carbonate (K₂CO₃, 1.5 eq in DMF) to deprotonate the thiol.

Addition of Alkylating Agent: Add Methyl 2-bromotetradecanoate (1.0 eq) to the reaction

mixture.

Reaction Conditions: Stir the mixture at room temperature for 4-12 hours.

Work-up and Purification: Quench the reaction with water and extract the product with an

organic solvent. After drying and concentration, the product can be purified by column

chromatography.

Signaling Pathways and Biological Activity
While specific signaling pathways directly modulated by compounds synthesized from Methyl
2-bromotetradecanoate are not extensively documented in publicly available literature, the

resulting α-functionalized fatty acids are classes of molecules known to be involved in various

biological processes. For instance, certain long-chain fatty acid derivatives are known to

interact with nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors),

which are key regulators of lipid metabolism and inflammation.

Hypothetical Signaling Pathway Involvement
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Caption: Hypothetical activation of a PPAR signaling pathway.

Further research is required to elucidate the specific biological targets and mechanisms of

action for novel compounds synthesized using Methyl 2-bromotetradecanoate.

Conclusion
Methyl 2-bromotetradecanoate is a versatile and valuable reagent for the synthesis of a

variety of α-substituted fatty acid derivatives. The protocols outlined in this document provide a

foundation for researchers to explore the synthesis of novel compounds with potential

applications in drug discovery and chemical biology. The ability to introduce a long aliphatic
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chain with a functional group at the α-position opens up avenues for creating molecules with

tailored physicochemical and biological properties.

Disclaimer: The provided protocols are intended as a general guide. Researchers should

always conduct their own literature search and risk assessment before performing any new

experiment. Reaction conditions may need to be optimized for specific substrates. Appropriate

personal protective equipment should be worn at all times.

To cite this document: BenchChem. [Application Notes and Protocols for Methyl 2-
bromotetradecanoate as an Alkylating Agent]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b018100#using-methyl-2-bromotetradecanoate-as-
an-alkylating-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b018100#using-methyl-2-bromotetradecanoate-as-an-alkylating-agent
https://www.benchchem.com/product/b018100#using-methyl-2-bromotetradecanoate-as-an-alkylating-agent
https://www.benchchem.com/product/b018100#using-methyl-2-bromotetradecanoate-as-an-alkylating-agent
https://www.benchchem.com/product/b018100#using-methyl-2-bromotetradecanoate-as-an-alkylating-agent
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b018100?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

